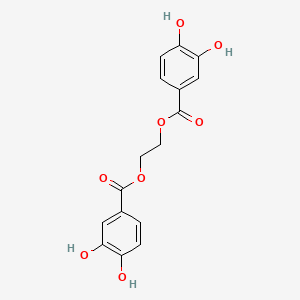

2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate , also known as ethyl 3,4-dihydroxybenzoate (EDHB) , is a phenolic compound derived from the formal condensation of the carboxy group of 3,4-dihydroxybenzoic acid with ethanol . It is a reducible polyphenol with antioxidant properties and has been found in various natural sources.

Synthesis Analysis

The synthesis of EDHB involves the esterification of 3,4-dihydroxybenzoic acid with ethanol. The reaction proceeds through the condensation of the carboxylic acid group with the alcohol group, resulting in the formation of the ethyl ester .

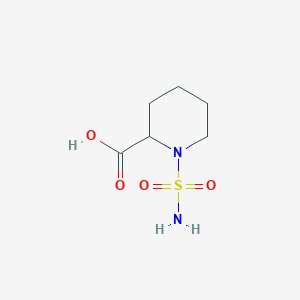

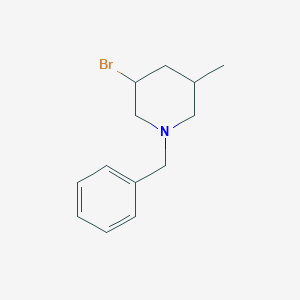

Molecular Structure Analysis

The molecular formula of EDHB is C₁₄H₉O₈ . Its structure consists of two aromatic rings: a 3,4-dihydroxybenzoic acid moiety and an ethyl ester group. The compound exhibits antioxidant activity due to its reducible polyphenol hydroxyl groups . Here’s a simplified representation of its structure:

HO | HO-C-C-O-CH₂-CH₃ | HO Chemical Reactions Analysis

EDHB has limited antibacterial activity on its own, but it shows promise as an efflux pump inhibitor (EPI) against drug-resistant Escherichia coli (E. coli) . It potentiates the activity of antibiotics by interfering with substrate translocation via bacterial efflux pumps. Molecular docking studies suggest that EDHB binds within the distal binding pocket of the AcrB efflux pump, forming hydrogen bonds and hydrophobic contacts .

Physical and Chemical Properties Analysis

Mécanisme D'action

EDHB inhibits efflux pumps in drug-resistant bacteria, thereby enhancing the effectiveness of antibiotics. By increasing dye accumulation and reducing dye efflux, it disrupts the normal function of bacterial efflux systems. Additionally, EDHB exhibits an elevated postantibiotic effect on drug-resistant E. coli .

Orientations Futures

: Lu, W.-J., Huang, Y.-J., Lin, H.-J., Chang, C.-J., Hsu, P.-H., Ooi, G.-X., Huang, M.-Y., & Lin, H.-T. V. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 497. DOI: 10.3390/antibiotics11040497

: ChemicalBook. (2023). Ethyl 3,4-dihydroxybenzoate. Link

: NIST Chemistry WebBook. (n.d.). Ethyl 3,4-dihydroxybenzoate. Link

: ChemSpider. (n.d.). 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoate. [Link](https://www.chemspider.com/Chemical-Structure.457393

Propriétés

IUPAC Name |

2-(3,4-dihydroxybenzoyl)oxyethyl 3,4-dihydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O8/c17-11-3-1-9(7-13(11)19)15(21)23-5-6-24-16(22)10-2-4-12(18)14(20)8-10/h1-4,7-8,17-20H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYREZLDCMGOQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)OCCOC(=O)C2=CC(=C(C=C2)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzoxazol-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2969645.png)

![ethyl 5,5,7,7-tetramethyl-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2969650.png)

![(4E)-4-({[(3-chlorophenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione](/img/structure/B2969652.png)

![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B2969653.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide](/img/structure/B2969654.png)

![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2969655.png)

![1-phenyl-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2969658.png)

![4-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B2969660.png)

![[3-(4-Fluorophenyl)oxetan-3-YL]methanamine](/img/structure/B2969663.png)